Methyl 3-chloropyridazine-4-carboxylate

Lipophilicity Drug-likeness ADME Optimization

Preferred regioisomer for PDE4-targeted anti-inflammatory and agrochemical programs. The 3-chloro substituent enables reliable SNAr and cross-coupling at C3—reactivity distinct from 6-chloro isomers (1093860-48-0, 65202-50-8). Superior to free acid: methyl ester eliminates protection/deprotection steps, carries through C3 transformations, then hydrolyzes selectively under mild basic conditions. Rule-of-3 compliant (XLogP3 0.7, TPSA 52.1 Ų, 2 rotatable bonds, MW 172.57) for fragment-based screening. Available at 98% HPLC purity.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
CAS No. 1895477-24-3
Cat. No. B6315952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloropyridazine-4-carboxylate
CAS1895477-24-3
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=NC=C1)Cl
InChIInChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-3-8-9-5(4)7/h2-3H,1H3
InChIKeyPKIMAXODJIADSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Chloropyridazine-4-Carboxylate (CAS 1895477-24-3): Procurement-Relevant Compound Profile for Pharmaceutical and Agrochemical Intermediate Sourcing


Methyl 3-chloropyridazine-4-carboxylate (CAS 1895477-24-3) is a heterocyclic building block belonging to the chloropyridazine carboxylate ester family, with molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol [1]. The compound features a pyridazine ring — a six-membered aromatic heterocycle containing two adjacent nitrogen atoms — substituted with a chlorine atom at position 3 and a methyl ester group at position 4 [1]. This substitution pattern distinguishes it from other chloropyridazine carboxylate regioisomers and ester analogs available in the research chemical supply chain. The pyridazine scaffold is recognized as a privileged structure in medicinal chemistry, with documented applications spanning anticancer, anti-inflammatory, and agrochemical development programs [2][3]. The compound is commercially supplied at purities of ≥95% to 98% (HPLC), typically as a yellow to brown solid requiring storage at 2–8°C, and is available from multiple authorized vendors including Sigma-Aldrich, Bidepharm, Aladdin Scientific, and Fisher Scientific .

Why Methyl 3-Chloropyridazine-4-Carboxylate Cannot Be Simply Replaced by Other Chloropyridazine Carboxylate Isomers or Esters in Synthesis Programs


Chloropyridazine carboxylate esters with the same molecular formula (C₆H₅ClN₂O₂, MW 172.57) exist as distinct regioisomers — including methyl 6-chloropyridazine-4-carboxylate (CAS 1093860-48-0) and methyl 6-chloropyridazine-3-carboxylate (CAS 65202-50-8) — that differ only in the positional arrangement of chlorine and ester substituents on the pyridazine ring . Despite their identical molecular weight, these regioisomers exhibit divergent physicochemical properties: methyl 6-chloropyridazine-4-carboxylate has a measured melting point of 88.4–88.5°C , while methyl 6-chloropyridazine-3-carboxylate melts at 145°C , and the target 3-chloro-4-carboxylate isomer is reported as a yellow to brown solid with no sharply defined melting point in standard databases . The ethyl ester analog (CAS 1445-54-1, MW 186.60) introduces additional steric bulk and elevated lipophilicity (LogP 0.96–1.31 vs. XLogP3 0.7 for the methyl ester), altering both reactivity in transesterification and partitioning behavior in biphasic reaction systems . Critically, the 3-chloro substitution places the chlorine atom ortho to one ring nitrogen and adjacent to the ester carbonyl, creating an electronic environment fundamentally different from the 6-chloro isomers — this regiochemistry dictates the outcome of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions that are the primary synthetic transformations for which these building blocks are procured [1]. Substituting any of these analogs without re-optimizing reaction conditions risks altered yields, different regiochemical outcomes in downstream products, and potential failure of validated synthetic routes.

Quantitative Differentiation Evidence for Methyl 3-Chloropyridazine-4-Carboxylate (CAS 1895477-24-3) Versus Closest Analogs


Lipophilicity Differentiation: XLogP3 Comparison of Methyl 3-Chloropyridazine-4-Carboxylate Versus Its Ethyl Ester Analog

The target compound methyl 3-chloropyridazine-4-carboxylate exhibits a computed XLogP3 value of 0.7 [1], which is substantially lower than the LogP range of 0.96–1.31 reported for its direct ethyl ester analog, ethyl 3-chloropyridazine-4-carboxylate (CAS 1445-54-1) . This represents a 0.26–0.61 log unit difference, translating to an approximately 1.8- to 4.1-fold lower octanol-water partition coefficient for the methyl ester. The lower lipophilicity of the methyl ester also corresponds to reduced molecular weight (172.57 vs. 186.60 g/mol) [1], fewer rotatable bonds (2 vs. 3) [1][2], and identical hydrogen bond acceptor count (4) with zero hydrogen bond donors for both compounds.

Lipophilicity Drug-likeness ADME Optimization

Regioisomeric Differentiation: Physical State and Melting Behavior of 3-Chloro-4-Carboxylate Versus 6-Chloro Regioisomers

The three regioisomeric methyl chloropyridazine carboxylates — all sharing the identical molecular formula C₆H₅ClN₂O₂ and molecular weight 172.57 g/mol — display markedly different solid-state properties that directly impact handling, formulation, and purification workflows. The target compound (3-chloro-4-carboxylate) is supplied as a yellow to brown solid with no sharply defined melting point reported in standard physicochemical databases . In contrast, its 6-chloro-4-carboxylate regioisomer (CAS 1093860-48-0) exhibits a well-defined melting point of 88.4–88.5°C , while the 6-chloro-3-carboxylate regioisomer (CAS 65202-50-8) melts at 145°C . The 6-chloro-4-carboxylate regioisomer has a reported density of 1.372 g/cm³ (predicted) and a boiling point of 326.9°C (predicted) , and is described as a colorless to brown solid or low-melting solid , contrasting with the consistently yellow-to-brown appearance of the target compound .

Solid-state properties Formulation Handling and Storage

Synthetic Utility Differentiation: The 3-Chloro-4-Carboxylate Substitution Pattern Enables Orthogonal Functionalization Strategies Absent in Non-Halogenated and 6-Chloro Analogs

The chlorine atom at position 3 of the pyridazine ring in the target compound provides a reactive handle for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, functionality that is entirely absent in the non-halogenated analog methyl pyridazine-4-carboxylate (CAS 34231-77-1) [1]. In the 3-chloro-4-carboxylate substitution pattern, the chlorine is positioned ortho to the N2 ring nitrogen and adjacent to the ester carbonyl, creating a unique electronic environment where both the ring nitrogen and the ester group exert electron-withdrawing effects that activate the C–Cl bond toward nucleophilic displacement [2]. This contrasts with the 6-chloro-4-carboxylate regioisomer (CAS 1093860-48-0), where the chlorine is para to the ester group, resulting in a different electronic activation profile [2]. The Science of Synthesis reference work documents that 3-chloropyridazines undergo regioselective homolytic acylation at position 4 when bearing a methyl or phenyl group at position 6, demonstrating the predictable and tunable reactivity of 3-chloropyridazine systems [3]. Additionally, 3-chloropyridazine derivatives are established intermediates for conversion to pyridazin-3(2H)-ones via hydrolysis, a transformation widely exploited in medicinal chemistry for generating hydrogen-bond-donating pharmacophores [3].

Cross-coupling Nucleophilic aromatic substitution Medicinal chemistry

Ester Versus Free Acid Differentiation: Methyl Ester Form Provides Superior Organic Solubility and Direct Coupling Reactivity Compared to 3-Chloropyridazine-4-Carboxylic Acid

The target methyl ester (MW 172.57, XLogP3 0.7) [1] is directly compared with its corresponding free acid, 3-chloropyridazine-4-carboxylic acid (CAS 1023307-42-7, MW 158.54) . The free acid exhibits substantially higher density (1.58 g/cm³ vs. unreported for the methyl ester) and a significantly higher predicted boiling point (412.3°C vs. unreported) , indicative of strong intermolecular hydrogen bonding in the carboxylic acid form that reduces organic solvent solubility and complicates purification by standard chromatographic methods. The methyl ester, with zero hydrogen bond donors (vs. 1 HBD for the free acid) and a computed topological polar surface area of 52.1 Ų [1], is better suited for reactions in anhydrous organic solvents and can be directly employed in ester aminolysis, transesterification, and reduction sequences without the need for protecting group manipulation. The free acid requires activation (e.g., conversion to acid chloride or use of coupling reagents such as HATU, EDC/HOBt) prior to amide bond formation, adding a synthetic step compared to direct aminolysis of the methyl ester [2].

Synthetic efficiency Protecting group strategy Amide coupling

Class-Level Evidence: Pyridazine-4-Carboxylate Scaffold in PDE4 and Anti-Inflammatory Programs Versus Alternative Heterocyclic Carboxylate Building Blocks

The pyridazine-4-carboxylate scaffold, of which methyl 3-chloropyridazine-4-carboxylate is a functionalized member, has documented engagement with phosphodiesterase (PDE) enzyme targets. BindingDB records show that pyridazine-4-carboxylate derivatives have been evaluated in vitro for inhibitory activity against recombinant PDE4A [1] and PDE4D [2], with reported inhibitor constant (Ki) values in the sub-micromolar range for optimized analogs (e.g., Ki = 550 nM for a related pyridazine-4-carboxylate derivative against PDE4A) [3]. The broader pyridazine class is recognized as a source of selective PDE-III and PDE-IV inhibitors with combined positive inotropic and vasodilatory effects . This target engagement profile distinguishes pyridazine-4-carboxylate building blocks from pyridazine-3-carboxylate isomers, which have been more extensively explored as intermediates for lipid-lowering and anti-tumor proliferation agents via stearoyl-CoA desaturase inhibition [4]. A 2024 comprehensive review confirms pyridazine as a privileged scaffold in anticancer drug development (2020–2024), with derivatives targeting GLS1, TRK, and BRD proteins [5], while a 2025 review documents pyridazine-based pesticides across herbicidal (36.9%), insecticidal (26.2%), and antifungal/antibacterial (24.6%) applications [6]. Patent analyses further indicate incorporation of chloropyridazine carboxylate intermediates in clinical-stage compounds targeting inflammatory diseases [7].

PDE4 inhibition Anti-inflammatory Scaffold selection

Computed Electronic and Steric Property Differentiation: Methyl 3-Chloropyridazine-4-Carboxylate Exhibits Lower Rotatable Bond Count and Smaller Steric Profile than Ethyl Ester Analog

The target compound possesses 2 rotatable bonds (the methyl ester C–O and the ester carbonyl–ring C–C bond) [1], compared to 3 rotatable bonds for the ethyl ester analog (additional C–C bond in the ethyl chain) [2]. This difference, while seemingly modest, reduces the conformational degrees of freedom and the conformational entropy penalty upon binding to a biological target. Combined with a molecular weight of 172.57 g/mol [1] — 14.03 g/mol lighter than the ethyl ester (186.60 g/mol) — the target compound offers superior ligand efficiency metrics (heavy atom count = 11 vs. 12 for the ethyl ester). The topological polar surface area of 52.1 Ų [1] is identical for both methyl and ethyl esters (the additional methylene does not contribute to TPSA), but the lower molecular weight of the methyl ester yields a marginally better TPSA/MW ratio. Both compounds share a complexity score of 154 and zero hydrogen bond donors [1], but the methyl ester's smaller steric footprint can be advantageous in sterically congested binding pockets or when used as a fragment in fragment-based drug discovery.

Conformational analysis Ligand efficiency Fragment-based drug design

Validated Application Scenarios for Methyl 3-Chloropyridazine-4-Carboxylate (CAS 1895477-24-3) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of PDE4-Targeted Anti-Inflammatory Compound Libraries Requiring 3-Chloro-4-Carboxylate Regiochemistry

For medicinal chemistry programs targeting phosphodiesterase enzymes (particularly PDE4A and PDE4D) for inflammatory disease indications, methyl 3-chloropyridazine-4-carboxylate provides the correct 4-carboxylate regiochemistry that maps to documented PDE4 pharmacophore models [1]. The 3-chloro substituent serves as a synthetic handle for introducing amine, thioether, or aryl substituents via SNAr or cross-coupling, enabling rapid analog generation. The methyl ester's XLogP3 of 0.7 [2] is more favorable than the ethyl ester analog (LogP 0.96–1.31) [3] for maintaining aqueous solubility during biological assay. Patent analyses confirm the incorporation of chloropyridazine carboxylate intermediates in clinical-stage anti-inflammatory compounds [4], making this building block directly relevant to programs pursuing PDE4 or related inflammatory targets.

Agrochemical Discovery: Construction of Herbicidal and Fungicidal Pyridazine Derivatives via 3-Chloro Functionalization

Pyridazine derivatives constitute a well-documented class of herbicidal (36.9% of pyridazine pesticide literature), insecticidal (26.2%), and antifungal/antibacterial (24.6%) agents [5]. Methyl 3-chloropyridazine-4-carboxylate serves as an ideal entry point for agrochemical discovery because the 3-chloro substituent can be displaced with phenols, amines, or thiols to generate 3-substituted pyridazine-4-carboxylates — a substitution pattern recurring in patented herbicidal pyridazine derivatives from Syngenta and other agrochemical companies [6]. The methyl ester can subsequently be hydrolyzed to the free acid for further derivatization or retained for its favorable physicochemical profile. The compound's reactivity profile enables regioselective introduction of aromatic and heteroaromatic groups at position 3, a key structural feature of many commercial and development-stage pyridazine agrochemicals.

Fragment-Based Drug Discovery: Low-Molecular-Weight 3-Chloropyridazine-4-Carboxylate as a Rule-of-Three-Compliant Fragment

With a molecular weight of 172.57 g/mol, only 2 rotatable bonds, 11 heavy atoms, zero hydrogen bond donors, and an XLogP3 of 0.7 [2], methyl 3-chloropyridazine-4-carboxylate satisfies all criteria of the Astex 'Rule of Three' for fragment-based drug discovery (MW < 300, HBD ≤ 3, HBA ≤ 3, ClogP ≤ 3, RotB ≤ 3) [2]. The compound's TPSA of 52.1 Ų [2] and balanced lipophilicity make it suitable for fragment screening by NMR, SPR, or X-ray crystallography. The 3-chloro substituent provides a synthetic vector for fragment growing and merging strategies without introducing additional molecular complexity. Compared to the ethyl ester analog (3 rotatable bonds, LogP 0.96–1.31) [3], the methyl ester offers superior fragment metrics — a quantifiable advantage that directly supports its selection for fragment library composition.

Process Chemistry: Ester-Protected Intermediate for Multi-Step Syntheses Requiring Orthogonal Functional Group Compatibility

In multi-step synthetic sequences where the carboxylic acid functionality must be protected through a series of transformations at the 3-chloro position, the methyl ester form of methyl 3-chloropyridazine-4-carboxylate offers distinct process advantages over the free acid (CAS 1023307-42-7). The free acid requires protection-deprotection sequences that add 1–2 synthetic steps and introduce additional reagent costs . The methyl ester can be carried through SNAr or cross-coupling reactions at C3 without interference, then selectively hydrolyzed to the acid under mild basic conditions (LiOH, THF/H₂O) when the free carboxylate is needed for amide coupling or salt formation. This step-economy advantage eliminates the need for separate protection-deprotection operations and reduces cumulative yield losses in linear sequences. The compound's storage condition (2–8°C) and commercial availability at 95–98% purity from multiple suppliers support its use in gram-to-kilogram scale process development.

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